molecular formula C15H16N2OS B5675084 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide

Cat. No.: B5675084
M. Wt: 272.4 g/mol
InChI Key: YCWDQHCHJUQJNI-UHFFFAOYSA-N
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Description

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a phenyl group and a but-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazole ring, followed by further functionalization to introduce the but-2-enamide group . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize the yield and quality of the final product .

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-10(2)9-13(18)16-15-17-14(11(3)19-15)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWDQHCHJUQJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C=C(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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